Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone
Overview
Description
Preparation Methods
The synthesis of Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of azetidine with 4,4-difluoropiperidine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, optimizing the process for scalability and cost-effectiveness .
Chemical Reactions Analysis
Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of the azetidine and piperidine rings, along with the presence of fluorine atoms, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
azetidin-3-yl-(4,4-difluoropiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)1-3-13(4-2-9)8(14)7-5-12-6-7/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVXYOBUWWENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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